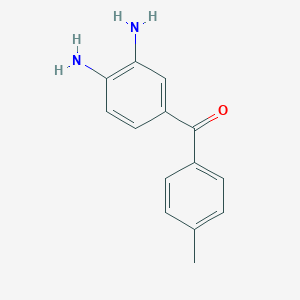
(3,4-Diaminophenyl)(p-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Diaminophenyl)(p-tolyl)methanone, commonly known as DAPT, is an organic compound with a wide range of applications in scientific research. DAPT is a small molecule inhibitor of the gamma secretase enzyme, which is involved in the production of the amyloid beta peptide, a key factor in the development of Alzheimer's disease. DAPT has been widely used in research studies for its ability to modulate the activity of gamma secretase, and its potential to be used as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's.
Applications De Recherche Scientifique
Synthesis and Memory Properties
A study by Gao et al. (2023) highlighted the synthesis of two asymmetric diamines, including a derivative of "(3,4-Diaminophenyl)(p-tolyl)methanone," which were used to prepare a series of polyimides exhibiting organic solubility, high thermal stability, and nonvolatile memory behavior. These materials demonstrated potential applications in flash memory devices, showcasing bistable conductivity switching and high ON/OFF electric current ratios (Gao et al., 2023).
Optically Active Materials and Nanocomposites
Sadhasivam and Muthusamy (2016) reported on the synthesis of optically active polyimides (PIs) by reacting a novel diamine, which is an optically active derivative of "(3,4-Diaminophenyl)(p-tolyl)methanone," with aromatic tetracarboxylic dianhydrides. The resulting PIs and their nanocomposites, incorporating amino-functionalized polyhedral oligomeric silsesquioxane, exhibited transparency, high glass transition temperatures, and low dielectric constants, suggesting their applicability in electronic materials (Sadhasivam & Muthusamy, 2016).
Propriétés
IUPAC Name |
(3,4-diaminophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHRRFOSFDPLHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Diaminophenyl)(p-tolyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


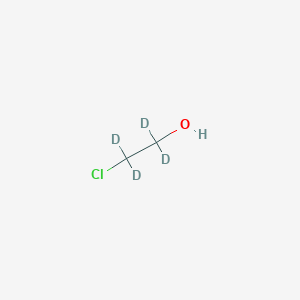
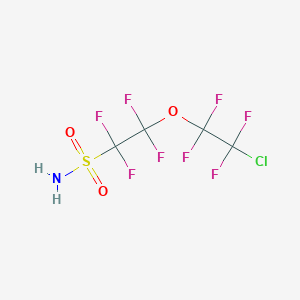

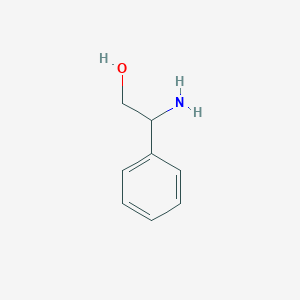
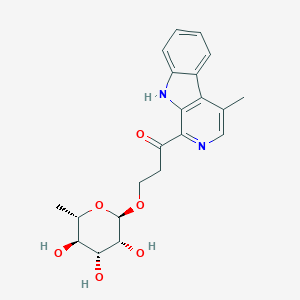
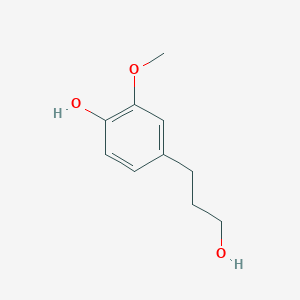
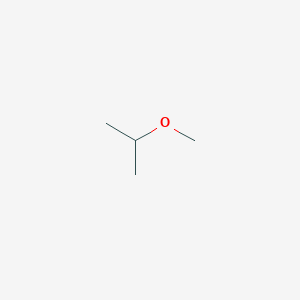

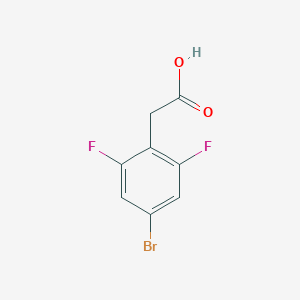
![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)
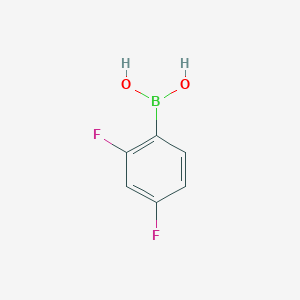
![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)
![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)